molecular formula C6H10N2O B582673 2-(Azetidin-1-yl)-4,5-dihydrooxazole CAS No. 150669-49-1

2-(Azetidin-1-yl)-4,5-dihydrooxazole

Cat. No.: B582673
CAS No.: 150669-49-1
M. Wt: 126.159
InChI Key: VMKFWCVDJJLHPL-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-4,5-dihydrooxazole (CAS 150669-49-1) is a versatile heterocyclic building block of significant interest in modern organic synthesis and medicinal chemistry research. This compound integrates both an azetidine ring, a strained four-membered saturated heterocycle that is a valuable scaffold in several active research areas, and a 4,5-dihydrooxazole (oxazoline) moiety . Its primary research application is as a crucial precursor in the stereo- and enantioselective synthesis of 2-acylazetidines . These 2-acylazetidine motifs are found in natural products and are investigated as potent inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), a target in therapeutic areas such as diabetes, pain management, and cognition enhancement . The compound's unique value lies in its unusual reactivity with organolithium reagents in non-polar solvents like toluene. Research indicates that the nitrogen lone pairs on both the azetidine and the dihydrooxazole ring promote a complexation with the organolithium, directing it to add across the C=N bond of the oxazoline group . This reaction proceeds with high stereoselectivity, especially at low temperatures (e.g., -78 °C), to form an oxazolidine intermediate. Subsequent acidic hydrolysis of this intermediate readily yields the valuable 2-acylazetidine products . This controlled reactivity makes this compound a powerful tool for chemists constructing complex, enantiomerically enriched nitrogen-containing heterocycles for pharmaceutical and biological studies. The compound has a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol .

Properties

CAS No.

150669-49-1

Molecular Formula

C6H10N2O

Molecular Weight

126.159

IUPAC Name

2-(azetidin-1-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C6H10N2O/c1-3-8(4-1)6-7-2-5-9-6/h1-5H2

InChI Key

VMKFWCVDJJLHPL-UHFFFAOYSA-N

SMILES

C1CN(C1)C2=NCCO2

Synonyms

Oxazole, 2-(1-azetidinyl)-4,5-dihydro- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Azetidin 1 Yl 4,5 Dihydrooxazole and Its Derivatives

Historical and Classical Approaches to Dihydrooxazole and Azetidine (B1206935) Construction

The foundational methods for synthesizing the individual heterocyclic components—dihydrooxazoles and azetidines—paved the way for the eventual construction of more complex, fused, or substituted systems.

Dihydrooxazole (Oxazoline) Synthesis: Historically, the most common route to 2-substituted-4,5-dihydrooxazoles involves the cyclization of β-amino alcohols with various carboxylic acid derivatives. mdpi.com A widely used method is the reaction of a 2-aminoethanol derivative with a carboxylic acid, often requiring dehydrating agents, or with more reactive species like acid chlorides or esters. researchgate.netresearchgate.net Another classical approach involves the reaction of amino alcohols with nitriles, a process that can be promoted by acid or metal catalysts. organic-chemistry.org These methods established the core principle of forming the O-C-N linkage of the dihydrooxazole ring from an amino alcohol precursor.

Azetidine Synthesis: The synthesis of the azetidine ring has historically been challenging due to the inherent ring strain of the four-membered system. clockss.org Classical methods often rely on intramolecular cyclization reactions. magtech.com.cn A prominent strategy involves the treatment of γ-haloamines or related substrates with a base to induce an intramolecular nucleophilic substitution (an SN2 reaction) to form the C-N bond and close the ring. clockss.org Another established method is the reduction of β-lactams (azetidin-2-ones), which are often more accessible via [2+2] cycloadditions (e.g., the Staudinger synthesis). magtech.com.cnresearchgate.net Couty's azetidine synthesis provides an efficient route from β-amino alcohols, which are converted to a species with a leaving group at the γ-position relative to the nitrogen, followed by a base-induced 4-exo-trig ring closure. wikipedia.org

**2.2. Targeted Synthesis of the 2-(Azetidin-1-yl)-4,5-dihydrooxazole Core

Constructing the target molecule requires specific strategies that unite the azetidine and dihydrooxazole moieties. These methods can be broadly categorized into those that form the dihydrooxazole ring onto a pre-existing azetidine fragment, or vice-versa.

The most direct methods for synthesizing the this compound core involve the cyclization of a precursor that already contains the azetidinyl group. A common strategy is analogous to the synthesis of 2-aminothiazoles, where a substituted thiourea (B124793) is reacted with an α-haloketone. mdpi.comnih.gov In the case of the target dihydrooxazole, this involves the reaction of an N-(azetidin-1-yl)carbonothioyl or N-(azetidin-1-yl)carboximidoyl precursor with a 2-haloethanol derivative.

A key intermediate is azetidine-1-carbothioamide (B1288166) or a related guanidine (B92328). This precursor can be reacted with 2-chloroethanol (B45725) or 2-bromoethanol (B42945) under basic conditions. The reaction proceeds via initial S-alkylation (for thioureas) or N-alkylation followed by an intramolecular cyclization, where the terminal hydroxyl group attacks the activated carbon of the thiourea or guanidine moiety, eliminating a leaving group and forming the dihydrooxazole ring.

Another related ring-closure approach is the reaction of 2-aminoethanol with an azetidinyl-substituted cyanate (B1221674) or cyanamide. The initial addition of the amino group to the nitrile is followed by cyclization of the hydroxyl group to form the final product.

Cycloaddition reactions offer a powerful and often stereocontrolled method for constructing heterocyclic rings. wikipedia.org For the this compound system, a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a plausible, albeit less commonly documented, pathway. uchicago.edunau.edu

This could theoretically involve the reaction of a nitrile oxide derived from an azetidinyl precursor with an alkene. However, a more relevant cycloaddition pathway for this class of compounds is the reaction of an imine with a suitable 1,3-dipole. For instance, the reaction of imines with nitrile oxides can yield 4,5-dihydro-1,2,4-oxadiazoles. colab.ws While not forming the exact target isomer, these cycloaddition principles form the basis for constructing related five-membered heterocycles. nih.gov

The aza-Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a direct method for forming azetidines and could be envisioned as a route to a precursor which is then elaborated into the dihydrooxazole ring. researchgate.net

Linear, multi-step synthetic sequences provide a reliable and adaptable route to the target compound, allowing for purification of intermediates along the way. syrris.jprsc.org A common strategy involves building the dihydrooxazole ring first, followed by the introduction of the azetidine moiety.

Table 1: Representative Multi-Step Synthetic Route

StepReactantsReagents & ConditionsIntermediate/Product
1 2-Aminoethanol, Carbon disulfideBase (e.g., KOH), followed by an alkylating agent (e.g., MeI)N-(2-Hydroxyethyl)dithiocarbamate derivative
2 Intermediate from Step 1Heat or acid catalyst2-Thioxooxazolidine
3 2-ThioxooxazolidineActivating agent (e.g., POCl₃ or SOCl₂)2-Chloro-4,5-dihydrooxazole
4 2-Chloro-4,5-dihydrooxazole, AzetidineBase (e.g., Triethylamine), Solvent (e.g., Acetonitrile)This compound

This sequence begins with the formation of a protected 2-aminoethanol derivative which is then cyclized. The resulting heterocycle is activated at the 2-position by converting the hydroxyl or thione group into a good leaving group, such as a chloride. The final step is a nucleophilic aromatic substitution (SNAr-type) reaction where azetidine displaces the chloride to yield the final product. An alternative is the direct reaction of 2-chloroethylamine (B1212225) with an azetidine-1-carbonyl chloride to form an amide, which is then cyclized under basic conditions. researchgate.net

Modern Advancements in Azetidinyl-Dihydrooxazole Synthesis

Contemporary synthetic chemistry emphasizes efficiency, selectivity, and the use of catalytic methods to reduce waste and improve reaction conditions.

Modern synthesis of dihydrooxazoles and their derivatives increasingly relies on catalytic methods. organic-chemistry.org Copper and zinc-based catalysts have been shown to be effective for the reaction of nitriles with amino alcohols. organic-chemistry.org An efficient synthesis of 2-oxazolines has been achieved through the stereospecific isomerization of 3-amido-2-phenyl azetidines, a reaction catalyzed effectively by copper(II) triflate (Cu(OTf)₂). mdpi.comnih.gov This highlights a novel ring-opening/ring-closing strategy where an azetidine precursor is rearranged into a dihydrooxazole.

Palladium-catalyzed reactions have also been developed for the synthesis of oxazolines from aryl halides, amino alcohols, and an isocyanide in a three-component coupling. organic-chemistry.org Furthermore, dual catalysis systems, such as nickel/photoredox catalysis, have been employed for synthesizing related heterocyclic structures like indolines, showcasing the power of modern methods to forge difficult bonds under mild conditions. nih.gov While not applied directly to the title compound, these methods represent the forefront of heterocyclic synthesis and could be adapted for the elaboration of the this compound core, for instance, by using a halogenated derivative of the title compound in a cross-coupling reaction to add further substituents.

Table 2: Examples of Catalytic Methods in Heterocyclic Synthesis

Catalyst SystemReaction TypeApplicationReference
Copper-NHC complexesCyclizationSynthesis of 2-substituted oxazolines from nitriles and aminoalcohols organic-chemistry.org
Cu(OTf)₂IsomerizationSynthesis of 2-oxazolines from 3-amido-2-phenyl azetidines mdpi.comnih.gov
Pd(OAc)₂One-pot cyclizationSynthesis of oxazolines from acid chlorides and propargylamine researchgate.net
Nickel/PhotoredoxDual CatalysisSynthesis of indolines from iodoacetanilides and alkenes nih.gov

These advanced catalytic approaches offer pathways to not only synthesize the basic this compound structure but also to create a diverse library of derivatives for further research and application.

Stereoselective and Enantioselective Synthetic Routes

The synthesis of specific stereoisomers of azetidine-containing compounds is crucial, as the three-dimensional arrangement of atoms dictates their biological and chemical properties. Researchers have developed various stereoselective and enantioselective methods to control the chirality of the azetidine ring and its substituents.

A prominent strategy involves the use of chiral catalysts in reactions that form the azetidine ring or its precursors. For instance, the enantioselective construction of azetidin-2-ones, key intermediates for various antibiotics, has been achieved with high enantioselectivity (up to 96% enantiomeric excess, or ee) through intramolecular C-H insertion reactions. rsc.org These reactions are catalyzed by chiral dirhodium(II) carboxylate complexes derived from N-phthaloyl-(S)-amino acids. rsc.org Similarly, gold-catalyzed intermolecular oxidation of alkynes provides a flexible and stereoselective route to chiral azetidin-3-ones, bypassing the need for potentially hazardous diazo intermediates. nih.gov This method allows for the synthesis of chiral products with typically greater than 98% ee. nih.gov

Asymmetric cycloaddition reactions are another powerful tool. The (1,3)-dipolar cycloaddition between an azomethine ylide and a dipolarophile, in the presence of a chiral catalyst system like copper iodide with a brucin-derived ligand, can produce highly functionalized, enantioenriched pyrrolidines. caltech.edu While this creates a five-membered ring, the principles of using chiral ligands to direct the stereochemical outcome are directly applicable to the synthesis of chiral azetidines. caltech.edu Diastereoselective approaches have also been developed for the synthesis of functionalized azetidine molecules, providing control over the relative stereochemistry of multiple chiral centers. uni-muenchen.de

These methods underscore the importance of catalyst-controlled stereoselection in modern organic synthesis, enabling access to specific, optically pure azetidine derivatives that can be further elaborated to form complex structures like this compound.

Table 1: Examples of Catalytic Systems for Stereoselective Azetidine-Related Synthesis
Catalytic SystemReaction TypeProduct TypeReported StereoselectivityReference
Dirhodium(II) complexes with N-phthaloyl-(S)-amino acid ligandsIntramolecular C-H InsertionAzetidin-2-onesUp to 96% ee rsc.org
Cationic Gold(I) Complex (BrettPhosAuNTf₂)Intermolecular Alkyne Oxidation / CyclizationAzetidin-3-ones>98% ee nih.gov
Copper Iodide / Brucin-OL(1,3)-Dipolar Cycloadditionendo-Pyrrolidine96% ee (enriched to >98%) caltech.edu
s-BuLi / TMEDAα-Lithiation and Electrophile TrappingFunctionalized N-pivaloylazetidineDiastereomeric Ratio (dr) 17:1 uni-muenchen.de

Strain-Release Strategies for Azetidine Integration

The inherent ring strain of small, bicyclic molecules can be a powerful driving force in chemical synthesis. For the integration of the azetidine ring, strategies utilizing the strain-release of 1-azabicyclo[1.1.0]butanes (ABBs) have emerged as a formidable tool. rsc.orgchemrxiv.org ABBs are highly strained molecules that can undergo ring-opening reactions, allowing for the predictable formation of two new chemical bonds in a single synthetic step. chemrxiv.org

One innovative approach is radical strain-release (RSR) photocatalysis. chemrxiv.orgunife.it In this method, a photosensitizer, activated by visible light, promotes the formation of radical intermediates from precursors like sulfonyl imines. unife.itresearchgate.net These radicals are then intercepted by the ABB, triggering a strain-release process that results in a densely functionalized azetidine. unife.itchemrxiv.org This photocatalytic strategy is noted for its mild conditions and ability to create diverse azetidine structures. chemrxiv.orgchemrxiv.org

Another powerful method is a multicomponent, strain-release-driven anion relay sequence. nih.govbris.ac.uk This strategy involves the sequential addition of three different electrophilic partners to a lithiated ABB. nih.govnih.gov The high reactivity, driven by the release of ring strain, facilitates a rapid cascade involving a unife.itnih.gov-Brook rearrangement and subsequent reactions to form a complex, substituted azetidine from four separate components in one pot. nih.govnih.gov This method's utility has been demonstrated in a significantly shortened, 4-step synthesis of the EP2 receptor antagonist PF-04418948, a molecule previously requiring an 8-step sequence. nih.gov These strain-release strategies represent a significant advance, transforming a thermodynamically unfavorable small ring into a versatile synthetic building block. rsc.org

Table 2: Strain-Release Methodologies for Azetidine Synthesis
StrategyKey PrecursorDriving ForceKey FeaturesReference
Radical Strain-Release (RSR) PhotocatalysisAzabicyclo[1.1.0]butane (ABB)Ring-opening of strained ABB by radical additionUses visible light, mild conditions, forms difunctionalized azetidines. chemrxiv.orgunife.itresearchgate.net
Multicomponent Anion Relay SequenceAzabicyclo[1.1.0]butyl-lithiumStrain-release drives unife.itnih.gov-Brook rearrangementFour-component reaction; modular synthesis of substituted azetidines. nih.govbris.ac.uknih.gov
Strain-Release HomologationAzabicyclo[1.1.0]butane (ABB)Reaction with nucleophilic organometallicsAllows for selective C3-functionalization of the azetidine ring. uni-muenchen.dersc.org

Optimization and Scalability Considerations in Synthetic Procedures

The transition from a laboratory-scale reaction to a large-scale industrial process requires rigorous optimization of the synthetic route. Key goals of optimization include improving reaction yield, minimizing byproducts, reducing the number of synthetic steps, and ensuring the process is cost-effective and safe.

A critical aspect of optimization is the choice of catalyst and reaction conditions. For example, in a gold-catalyzed synthesis of azetidin-3-ones, initial conditions resulted in low yields. nih.gov By screening different gold catalysts, researchers identified that a newly prepared cationic gold(I) complex, BrettPhosAuNTf₂, significantly improved the reaction. nih.gov Further optimization, such as removing a methanesulfonic acid additive, boosted the isolated yield to 82% without a significant decrease in reaction rate. nih.gov

The scalability of a reaction also depends on the cost and availability of starting materials and reagents. In one enantioselective cycloaddition, although the yield was moderate (50%), the use of inexpensive, commercially available starting materials and catalysts meant the reaction could be routinely performed on a multigram scale to produce ample quantities of the desired product. caltech.edu Furthermore, developing methods that operate under mild conditions, such as the visible-light-driven photocatalytic approaches, enhances the safety and feasibility of large-scale production. chemrxiv.org The use of methodologies like Response Surface Methodology (RSM) can also be employed to systematically optimize various reaction parameters, such as temperature, time, and reagent ratios, to maximize yield and purity. nih.gov

Table 3: Optimization Strategies and Their Impact
Optimization ParameterInitial Approach / ConditionOptimized Approach / ConditionImpactReference
Catalyst SelectionVarious gold(I) catalystsBrettPhosAuNTf₂ complexSignificantly improved reaction yield. nih.gov
Reaction AdditivesReaction performed with MsOHReaction performed without MsOHIncreased isolated yield to 82%. nih.gov
Process Efficiency8-step synthesis for PF-044189484-step synthesis via 4-component reactionReduced steps, waste, and costs. nih.gov
ScalabilityModest (50%) yield reactionUse of inexpensive starting materials and catalystEnabled routine multi-gram scale synthesis. caltech.edu

Chemical Reactivity and Mechanistic Pathways of 2 Azetidin 1 Yl 4,5 Dihydrooxazole

Reactivity Profile of the Dihydrooxazole Moiety

The 4,5-dihydrooxazole ring, often referred to as an oxazoline (B21484), contains a C=N imine bond that serves as the primary site for electrophilic and nucleophilic interactions.

The carbon-nitrogen double bond in the dihydrooxazole ring is susceptible to nucleophilic attack. This reactivity is particularly notable in reactions involving strong nucleophiles like organolithium reagents. cnr.it Studies on closely related N-protected oxazolinylazetidines have shown that under specific conditions, such as in non-coordinating solvents like toluene (B28343), organolithiums can preferentially attack the C=N bond of the oxazoline ring instead of deprotonating the adjacent C2 position of the azetidine (B1206935) ring. cnr.it This reaction pathway leads to the formation of a stable oxazolidinylazetidine adduct in a highly stereoselective manner. cnr.it The resulting adduct can then be hydrolyzed under mild acidic conditions to yield chiral 2-acylazetidines, demonstrating the synthetic utility of this transformation. cnr.it

This chemoselective nucleophilic addition is attributed to a combination of stereochemical requirements and complexation phenomena. cnr.it It has been demonstrated that this pathway is favored for 2,2-substituted oxazolinylazetidines, highlighting the influence of substitution on the azetidine ring on the reactivity of the oxazoline moiety. cnr.it

In a different context, the sp2 nitrogen of dihydrooxazole derivatives can act as a nucleophile itself, attacking electrophilic species. For instance, in the presence of base-generated ortho-quinone methides (o-QMs), dihydrooxazoles can undergo addition, leading to complex multi-component reaction products. nih.govnih.gov

The dihydrooxazole ring can undergo ring-opening or isomerization under certain conditions. Acid-catalyzed isomerization is a known transformation pathway. For example, it has been shown that 3-amido-2-phenyl azetidines can be isomerized stereospecifically into 2-oxazolines in the presence of either Brønsted or Lewis acids, with Cu(OTf)₂ being particularly effective. mdpi.com This reaction proceeds via a proposed SN₂ nucleophilic attack by the amide oxygen onto the C2 position of the azetidine ring, leading to the formation of the cis-2-oxazoline product. mdpi.com

Additionally, dihydrooxazoles are known to participate in cationic ring-opening polymerizations. nih.gov This process is typically initiated by an electrophilic species, which activates the oxazoline ring towards nucleophilic attack by another monomer unit, leading to the formation of polyamides. nih.gov While this is a polymerization reaction, it underscores the susceptibility of the ring to open under electrophilic activation.

Reactivity Profile of the Azetidine Ring

The reactivity of the azetidine ring is dominated by its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage reactions that are not typically observed in less strained five- or six-membered rings like pyrrolidines. rsc.orgnih.gov

The considerable ring strain of azetidines facilitates their ring-opening under various conditions. rsc.orgrsc.org Acid-mediated ring-opening is a common transformation. nih.govyoutube.com Protonation of the azetidine nitrogen increases the ring strain and activates the C-N bonds towards nucleophilic attack. nih.govyoutube.com For instance, heating azetidine with concentrated hydrochloric acid leads to the formation of 3-chloropropylamine (B7771022) through nucleophilic attack by the chloride ion. youtube.com

The stability of N-substituted azetidines can be highly dependent on the nature of the substituent and the pH of the medium. A series of N-aryl azetidines bearing a pendant amide group were found to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov The rate of this decomposition is highly pH-dependent, with faster rates at lower pH, which supports a mechanism involving protonation of the azetidine nitrogen as the initial step before the intramolecular nucleophilic attack. nih.gov

Ring-opening can also be triggered by electrophiles or achieved with various nucleophiles. beilstein-journals.orgnih.gov The reaction of azetidinium ions, formed by N-alkylation, with nucleophiles can lead to ring-opened products. youtube.commdpi.com For example, fused azetidinium salts have been shown to react with nucleophiles such as sodium azide, potassium cyanide, and sodium thiophenolate to yield the corresponding ring-opened 1,4-benzodiazepine (B1214927) derivatives. mdpi.com This highlights a strategy where the azetidine ring is first activated by quaternization before being opened by a nucleophile.

Table 1: Ring-Opening of Fused Azetidinium Salt with Various Nucleophiles mdpi.com

Nucleophile (Nu)SolventYield of Ring-Opened Product (%)
NaN₃DMF91
NaN₃THF85
NaN₃DCM82
KCNDMF88
PhSNaDMF86

The azetidine ring allows for functionalization at both its nitrogen and carbon atoms. The lone pair on the nitrogen atom makes it nucleophilic, readily undergoing N-alkylation and N-acylation reactions. youtube.com

Functionalization of the carbon centers, particularly the C2 position adjacent to the nitrogen, is a key transformation. The C2 position of N-protected azetidines can be deprotonated using strong bases like organolithiums to form a configurationally labile lithiated intermediate. cnr.itnih.gov This carbanion can then be trapped with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce substituents at the C2 position. This C2-lithiation/electrophilic trapping sequence provides access to complex, substituted azetidines. nih.gov

Photochemical methods also enable functional group interconversions. The Norrish-Yang cyclization of α-aminoacetophenones can produce highly strained azetidinols. beilstein-journals.orgnih.gov These intermediates can then undergo subsequent ring-opening reactions, demonstrating a build-and-release strategy for synthesizing functionalized molecules. beilstein-journals.orgnih.gov

Interplay Between Dihydrooxazole and Azetidine Moieties in Chemical Transformations

The presence of both the dihydrooxazole and azetidine rings within the same molecule leads to competitive and cooperative reactivity. The specific reaction pathway taken often depends on subtle changes in reaction conditions, such as the choice of solvent.

A prime example of this interplay is observed in the reaction of oxazolinylazetidines with organolithium bases. cnr.it In a coordinating solvent like THF, the reaction proceeds via the expected pathway of deprotonation at the C2 position of the azetidine ring, leading to a lithiated intermediate that can be functionalized. cnr.it However, in a non-coordinating solvent like toluene, a competitive and counterintuitive nucleophilic attack of the organolithium on the C=N bond of the oxazoline ring is observed. cnr.it This "dynamic control of reactivity" showcases how the solvent can mediate the competition between the two reactive sites, allowing for selective functionalization of either the azetidine or the oxazoline moiety. cnr.it

Furthermore, the reactivity of one ring can be used to construct the other. As mentioned previously, the acid-catalyzed isomerization of 3-amido-2-phenyl azetidines involves the intramolecular ring-opening of the azetidine, driven by nucleophilic attack from the amide side chain, to form a 2-oxazoline ring. mdpi.com This transformation directly links the reactivity of the azetidine ring to the formation of the dihydrooxazole system.

In another example of sequential reactivity, the azetidine ring can be activated first to facilitate a subsequent reaction. The formation of an azetidinium salt from a fused 1,4-benzodiazepine system renders the four-membered ring susceptible to nucleophilic attack, leading to a ring-opened product. mdpi.com This strategy implies that the dihydrooxazole-like moiety (in this case, part of a larger fused system) remains a spectator while the azetidine's reactivity is harnessed first.

Elucidation of Reaction Mechanisms

The mechanistic pathways of reactions involving 2-(azetidin-1-yl)-4,5-dihydrooxazole are primarily understood through the lens of nucleophilic additions to the endocyclic imine of the dihydrooxazole ring. The specific reagents and conditions under which these reactions are conducted play a crucial role in determining the products and their stereochemistry.

Organometallic reagents, particularly organolithium compounds, have been shown to be effective for the transformation of N-alkyl-2-oxazolinylazetidines, which are structurally analogous to this compound. These reagents act as potent nucleophiles, adding to the C=N double bond of the dihydrooxazole ring.

A key study on the addition of organolithiums to 2-(1-benzylazetidin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole has shed light on the mechanistic details of this transformation. The reaction involves the nucleophilic addition of the organolithium reagent to the carbon of the C=N bond, leading to the formation of a lithiated oxazolidine (B1195125) intermediate. Subsequent acidic hydrolysis of this intermediate yields the corresponding 2-acylazetidine. nih.gov

The stereochemical outcome of this addition is highly dependent on the reaction conditions, particularly the temperature. It is proposed that the nitrogen atoms of both the azetidine and dihydrooxazole rings coordinate to the lithium atom of the organometallic reagent. This chelation complex orients the substrate, leading to a highly stereoselective attack of the nucleophile. The trans relationship between the substituent on the azetidine nitrogen and the dihydrooxazole ring facilitates this coordination-assisted delivery of the alkyl group from the organolithium reagent. nih.gov

The choice of solvent also plays a significant role. Non-polar solvents like toluene favor the nucleophilic addition to the C=N double bond. nih.gov This is in contrast to the reactivity of some dihydrooxazoles in the presence of Grignard reagents and other electrophiles, where multicomponent reactions leading to different structural motifs can occur. nih.gov

Detailed research findings on the addition of n-butyllithium (n-BuLi) to 2-(1-benzylazetidin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole highlight the critical influence of reaction parameters on the yield and diastereoselectivity of the resulting 2-acylazetidine.

Table 1: Effect of Reaction Conditions on the Addition of n-BuLi to 2-(1-benzylazetidin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole

Entry Equivalents of n-BuLi Temperature (°C) Yield (%) Diastereomeric Ratio
1 1.1 Room Temp. 30 82:18
2 1.1 0 55 90:10
3 1.1 -40 70 95:5
4 1.1 -78 85 >99:1
5 1.5 -78 60 Complex Mixture
6 2.0 -78 45 Complex Mixture

Data sourced from a study on stereo- and enantioselective addition of organolithiums to 2-oxazolinylazetidines. nih.gov

As shown in the table, lowering the reaction temperature from room temperature to -78 °C dramatically improves both the chemical yield and the diastereoselectivity, affording the product as a single diastereoisomer. nih.gov However, using an excess of the organolithium reagent leads to a decrease in yield and the formation of a complex mixture of products. nih.gov This underscores the delicate balance of reactivity that must be controlled to achieve the desired transformation.

While the role of stoichiometric organometallic reagents has been investigated, the influence of catalysts on the reaction pathways of this compound is not extensively documented in the scientific literature. However, general principles of catalysis in related systems suggest potential avenues for controlling the reactivity and selectivity of this compound.

Lewis acid catalysis is a common strategy for activating imines and related functional groups towards nucleophilic attack. A Lewis acid could coordinate to the nitrogen atom of the dihydrooxazole ring, increasing the electrophilicity of the imine carbon and facilitating addition reactions under milder conditions or with less reactive nucleophiles. Chiral Lewis acids, such as those based on boron or other metals complexed with chiral ligands, could be employed to induce enantioselectivity in the addition of nucleophiles. nih.gov For instance, chiral oxazaborolidinium ions have proven effective as strong Lewis acid catalysts in a variety of asymmetric carbonyl additions. nih.gov

The choice of catalyst could also dictate the reaction pathway. For example, in the synthesis of substituted 2-aminothiazoles from vinyl azides, the use of a palladium catalyst leads to an ionic pathway, while an iron catalyst promotes a radical pathway, resulting in different products. organic-chemistry.org A similar catalyst-dependent switch in reaction mechanism could potentially be applied to transformations of this compound.

Reaction conditions such as solvent polarity and temperature would likely have a profound effect on catalyst-controlled transformations. In palladium-catalyzed dearomative cycloadditions involving phosphinooxazoline (PHOX) ligands, a switch in solvent from toluene to acetonitrile (B52724) can lead to a reversal in diastereoselectivity. nih.gov This highlights the subtle interplay between the catalyst, substrate, and solvent in directing the stereochemical outcome.

Applications of 2 Azetidin 1 Yl 4,5 Dihydrooxazole in Advanced Organic Synthesis

Utility as a Chiral Auxiliary in Asymmetric Transformations

The incorporation of a chiral center into the 2-(Azetidin-1-yl)-4,5-dihydrooxazole scaffold allows it to function as a chiral auxiliary. Chiral auxiliaries are stereogenic groups temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. bldpharm.com The inherent chirality of the auxiliary guides the formation of one stereoisomer over another, after which the auxiliary can be cleaved and recovered. bldpharm.comresearchgate.net

Development as a Ligand in Metal-Catalyzed Asymmetric Reactions

The most significant application of molecules containing the dihydrooxazole (oxazoline) ring is in the field of asymmetric catalysis, where they serve as chiral ligands for transition metals. wikipedia.orgnih.gov The nitrogen atom of the dihydrooxazole ring acts as a hard donor, readily coordinating to metal centers. wikipedia.org The this compound structure provides a foundation for creating novel bidentate or polydentate ligands for enantioselective metal-catalyzed reactions.

Design Principles for Azetidinyl-Dihydrooxazole Ligands

The design of effective chiral ligands is paramount for achieving high enantioselectivity in asymmetric catalysis. For ligands derived from this compound, several principles guide their development:

Chirality Placement: The primary source of chirality is typically an asymmetric center on the dihydrooxazole ring (e.g., at C4), which is positioned close to the metal's coordination sphere. This proximity allows for direct and effective transfer of stereochemical information during the catalytic cycle. bldpharm.com

Modularity and Tunability: These ligands are modular. Different substituents can be placed on the azetidine (B1206935) ring and the dihydrooxazole ring to fine-tune the steric and electronic properties of the ligand-metal complex. This tuning is crucial for optimizing reactivity and enantioselectivity for a specific reaction. nih.gov

Chelation: The azetidine nitrogen, along with the dihydrooxazole nitrogen, can form a stable five-membered chelate ring with a metal center. This rigidifies the catalyst's structure, which is often essential for creating a well-defined chiral environment that leads to high levels of asymmetric induction. researchgate.net The strain in the azetidine ring can also influence the geometry and reactivity of the resulting metallacycle. researchgate.net

Enantioselective Catalysis with Derived Ligand Systems

Ligands incorporating the azetidinyl-dihydrooxazole framework are particularly relevant in palladium-catalyzed reactions, such as asymmetric allylic alkylation (AAA). wikipedia.org In these reactions, a chiral ligand-palladium complex differentiates between the two enantiotopic termini of a meso-allyl intermediate or the two faces of a prochiral nucleophile.

The combination of the strained azetidine ring and the chiral dihydrooxazole creates a unique steric and electronic environment around the metal center. This has been shown to be effective in controlling the stereochemical outcome of various transformations. For instance, chiral azetidine-derived ligands have been successfully employed in reactions like Friedel-Crafts alkylations and Michael-type additions, achieving moderate to good enantioselectivity. researchgate.net The specific utility of a this compound-based ligand would depend on the precise reaction, with its performance benchmarked against established systems like PHOX (phosphinooxazoline) or BOX (bisoxazoline) ligands. wikipedia.org

Reaction TypeMetalTypical SubstrateOutcome
Asymmetric Allylic AlkylationPalladium1,3-Disubstituted Allyl AcetatesEnantioselective formation of C-C bonds
Michael AdditionCopper or Nickelα,β-Unsaturated CarbonylsEnantioselective 1,4-conjugate addition
Friedel-Crafts AlkylationCopper or ZincIndoles, PyrrolesEnantioselective C-H functionalization

Role as a Key Building Block in the Construction of Complex Molecular Architectures

Beyond its direct use in catalysis, this compound serves as a versatile building block for synthesizing more complex heterocyclic systems, especially those containing spirocyclic or fused ring structures. bldpharm.comambeed.com

Precursor to Fused and Spirocyclic Heterocycles

Spirocycles, which contain two rings sharing a single atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. bldpharm.comambeed.com The this compound scaffold is an excellent precursor for spiro-azetidinones and other related spirocycles. bldpharm.comnih.gov The azetidin-2-one (B1220530) (β-lactam) ring is a privileged structure found in numerous antibiotics. bldpharm.com Synthetic strategies often involve the cycloaddition of a ketene (B1206846) with an imine (the Staudinger reaction). The dihydrooxazole portion of the molecule can be used to direct these cycloadditions or can be part of a subsequent ring-forming cascade.

For example, the dihydrooxazole ring can be hydrolyzed or reduced to reveal a functionalized amino alcohol, which can then participate in intramolecular cyclizations to form fused or spirocyclic systems. The inherent strain of the azetidine ring can also be exploited in ring-expansion or rearrangement reactions to access larger, more complex heterocyclic frameworks. researchgate.net A notable application is in the synthesis of spiro[azetidine-3,5'-furo[3,4-d]pyrimidines], where a spirocyclic azetidine ketone serves as a key precursor. researchgate.net

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com Dihydrooxazole derivatives can participate in MCRs, acting as masked functional groups that are revealed or react under specific conditions.

The this compound molecule can act as a bifunctional component in such reactions. The azetidine nitrogen can act as a nucleophile, while the dihydrooxazole ring can act as an electrophile after activation (e.g., by a Lewis acid). This dual reactivity allows it to be incorporated into complex products through carefully designed MCR sequences, leading to the rapid construction of diverse molecular libraries. mdpi.com

Application in Divergent Synthetic Strategies

The unique bifunctional nature of this compound, possessing both a strained azetidine ring and a versatile 4,5-dihydrooxazole (oxazoline) moiety, positions it as a promising scaffold for divergent synthetic strategies. Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate, and the orthogonal reactivity of the two heterocyclic rings within this molecule offers multiple avenues for such diversification. While specific, documented examples of divergent syntheses commencing from this compound are not extensively reported in the literature, its potential can be inferred from the well-established reactivity of its constituent parts.

The core principle behind its application in divergent synthesis lies in the selective activation and transformation of either the azetidine or the oxazoline (B21484) ring. This allows for two distinct primary synthetic routes from a single starting material.

Pathway A: Azetidine Ring-Opening and Functionalization

The high ring strain of the azetidine moiety makes it susceptible to nucleophilic ring-opening reactions, a property that can be exploited for the introduction of diverse functional groups. nih.govnih.gov This process can be initiated by various reagents, leading to a range of linear amino derivatives. For instance, acid-catalyzed hydrolysis or alcoholysis would lead to the corresponding γ-amino alcohols or γ-amino ethers, respectively.

A key transformation in this pathway is the acid-catalyzed isomerization of related 3-amido-2-phenyl azetidines into 2-oxazolines, which proceeds via a regiospecific SN2 nucleophilic attack at the C2 position of the azetidine ring. nih.govresearchgate.net Applying this logic to this compound, treatment with a Lewis or Brønsted acid could potentially induce an intramolecular rearrangement or an intermolecular reaction with an external nucleophile, cleaving the azetidine ring and generating a new functionalized scaffold.

Pathway B: Transformation of the 4,5-Dihydrooxazole Ring

The 4,5-dihydrooxazole ring is a versatile functional group in its own right. It can serve as a masked carboxylic acid, which can be revealed upon hydrolysis. nih.gov More interestingly, the oxazoline ring can undergo various transformations to yield different heterocyclic or acyclic structures. For example, under certain basic conditions, 2-oxazolines can undergo ring-opening N-alkylation to produce 2-aminoethyl acetates. nih.gov

Furthermore, the oxazoline ring can participate in cycloaddition reactions or be a precursor to other heterocycles. The reactivity of the oxazoline nitrogen as a nucleophile has also been demonstrated in reactions with electrophiles like o-quinone methides, leading to more complex polycyclic systems. semanticscholar.org This reactivity opens up possibilities for constructing a variety of molecular architectures.

The following table summarizes potential divergent transformations that could be applied to this compound based on the known reactivity of its constituent heterocycles.

Starting MaterialReagents and ConditionsPotential Product ClassReference for Analogy
This compoundLewis Acid (e.g., Cu(OTf)₂) or Brønsted Acid (e.g., TFA)Ring-opened γ-amino derivatives or isomerized products nih.govresearchgate.net
This compoundNucleophiles (e.g., R-OH, R-NH₂) with acid catalysisγ-functionalized amino alcohols/amines nih.gov
This compoundAqueous AcidAzetidinyl-β-aminoethanol (from oxazoline hydrolysis) nih.gov
This compoundKOt-Bu, Benzyl HalideN-alkylated ring-opened products nih.gov
This compoundElectrophiles (e.g., o-quinone methides)Polycyclic adducts semanticscholar.org

By strategically choosing the reaction conditions, a synthetic chemist can selectively manipulate one of the two rings in this compound, leading to a diverse array of products from a single, readily accessible starting material. This highlights the potential of this compound as a valuable building block in the construction of compound libraries for drug discovery and materials science.

Computational and Theoretical Studies on 2 Azetidin 1 Yl 4,5 Dihydrooxazole

Electronic Structure and Bonding Analysis

The electronic structure of 2-(azetidin-1-yl)-4,5-dihydrooxazole is a composite of its two heterocyclic constituents. The azetidine (B1206935) ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol, which influences the hybridization and bonding of the atoms within the ring. rsc.org This strain leads to C-N and C-C bonds with a higher p-character than in analogous unstrained systems. The nitrogen atom of the azetidine ring possesses a lone pair of electrons that can participate in electronic interactions with the adjacent 4,5-dihydrooxazole ring.

The 4,5-dihydrooxazole ring contains an imine-like C=N bond, an oxygen atom, and saturated carbon atoms. The nitrogen and oxygen atoms in this ring also have lone pairs of electrons. The key electronic feature of the combined molecule is the N-C bond linking the azetidine nitrogen to the C2 position of the dihydrooxazole ring. This bond connects the electron-donating azetidinyl group to the electrophilic carbon of the imine function.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a detailed picture of the electron distribution. Hirshfeld charge analysis on analogous systems, like azides, has shown that charge distribution is sensitive to the molecular environment. mdpi.com For this compound, the azetidine nitrogen is expected to be a region of high electron density, capable of donating electron density to the dihydrooxazole ring. This donation would influence the bond lengths and strengths within the dihydrooxazole moiety. Natural Bond Orbital (NBO) analysis on related oxazole-containing heterocycles has revealed stereoelectronic effects, such as hyperconjugation between lone pairs and antibonding orbitals (e.g., nN → σ*C-O), which would also be expected to play a role in stabilizing certain conformations of this molecule. nih.govresearchgate.net

Table 1: Predicted Electronic Properties of this compound Data is hypothetical and based on typical values for similar heterocyclic systems.

PropertyPredicted ValueMethod of Prediction
Dipole Moment2.5 - 3.5 DDFT Calculations
HOMO Energy-6.5 to -7.5 eVDFT Calculations
LUMO Energy0.5 to 1.5 eVDFT Calculations
Hirshfeld Charge on Azetidine N-0.2 to -0.3 eHirshfeld Population Analysis

Conformational Dynamics and Stereochemical Insights

The conformational landscape of this compound is primarily defined by the rotation around the N-C bond connecting the two rings and the puckering of the individual rings. The azetidine ring is not planar and undergoes a puckering motion. The 4,5-dihydrooxazole ring typically adopts an envelope or twisted conformation to minimize steric strain.

Conformational analysis of related systems using DFT has shown multiple minima on the potential energy surface. nih.govresearchgate.net For this compound, different relative orientations of the two rings would exist as distinct conformers with varying energies. The most stable conformer would likely seek to minimize steric hindrance between the hydrogens on the azetidine ring and the dihydrooxazole ring. NOESY experiments on similar azetidine-oxazoline systems have confirmed specific stereochemical arrangements, such as an anti-arrangement between substituents on the azetidine nitrogen and the oxazoline (B21484) ring. nih.gov

The barrier to rotation around the central N-C bond is another important dynamic feature. This barrier would be influenced by the electronic interaction between the azetidine nitrogen lone pair and the π-system of the C=N bond in the dihydrooxazole ring. A higher degree of electron delocalization would lead to a higher rotational barrier.

Table 2: Predicted Conformational Properties of this compound Data is hypothetical and based on typical values for similar heterocyclic systems.

ParameterPredicted Value/StateMethod of Prediction
Azetidine Ring ConformationPuckeredMolecular Mechanics/DFT
Dihydrooxazole Ring ConformationEnvelope or TwistMolecular Mechanics/DFT
Rotational Barrier (Azetidine-Dihydrooxazole)4 - 8 kcal/molDFT Calculations
Most Stable ConformerAnti-periplanar arrangement of ringsSteric and Electronic Analysis

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this compound. The molecule presents several potential sites for chemical reactions. The azetidine nitrogen is nucleophilic, while the C2 carbon of the dihydrooxazole ring is electrophilic. The C=N bond can also undergo addition reactions.

Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is expected to be localized primarily on the azetidine nitrogen, confirming its nucleophilic character. The LUMO is likely to be centered on the C=N bond of the dihydrooxazole ring, making it susceptible to attack by nucleophiles. Computational models have been successfully used to predict the reactivity of alkenes and oximes in the formation of azetidines by calculating their frontier orbital energies. mit.edu

The strain energy of the azetidine ring (approximately 25.4 kcal/mol) makes it prone to ring-opening reactions, a characteristic feature of strained four-membered heterocycles. rsc.org This strain-driven reactivity can be exploited in synthetic applications. researchgate.net Similarly, the dihydrooxazole ring can be opened under certain conditions, for example, through reaction with electrophiles. nih.govacs.org DFT calculations can model the transition states for these reactions, allowing for the prediction of reaction barriers and thus the feasibility of different reaction pathways.

Mechanistic Modeling of Complex Reactions

Computational modeling can elucidate the mechanisms of complex reactions involving this compound. For instance, in a potential reaction with an electrophile, DFT calculations can help to determine whether the reaction proceeds via initial attack at the azetidine nitrogen or at the dihydrooxazole nitrogen. The calculated energies of the intermediates and transition states would reveal the most favorable pathway.

Mechanistic studies on the formation of azetidines from oxiranes have utilized DFT calculations with explicit solvent models to confirm proposed reaction mechanisms and explain the observed stereoselectivity. researchgate.netacs.org Similar approaches could be applied to reactions of this compound. For example, in a [2+2] cycloaddition reaction, computational modeling could predict whether the reaction is concerted or stepwise and explain the observed regioselectivity and stereoselectivity. Theoretical studies have also been used to rationalize the faster formation rate of azetidine compared to oxetane (B1205548) in photochemical reactions by identifying key intermediates and low-energy reaction pathways. acs.org

In the context of multi-component reactions, where 4,5-dihydrooxazole derivatives have been shown to participate, computational modeling could unravel the complex reaction cascade. nih.govacs.org For a reaction involving this compound, a Grignard reagent, and an aldehyde, for example, DFT could model the formation of key intermediates, such as zwitterionic species, and their subsequent transformations. nih.govacs.org

Emerging Research Frontiers and Future Directions

Exploration of Undiscovered Reaction Pathways and Reagents

The full reactive potential of the 2-(azetidin-1-yl)-4,5-dihydrooxazole scaffold is far from being completely understood. Future research will likely focus on uncovering novel transformations that leverage the distinct functionalities of both the azetidine (B1206935) and oxazoline (B21484) rings.

One promising area is the acid-catalyzed isomerization of azetidine derivatives to form oxazoline rings. Research has demonstrated that 3-amido-2-phenyl azetidines can undergo stereospecific isomerization in the presence of Lewis acids like copper(II) triflate (Cu(OTf)₂) to yield 2-oxazolines. nih.gov This pathway suggests that the azetidine portion of the target molecule could be a precursor to more complex or substituted oxazoline structures through a ring-opening isomerization mechanism. nih.gov The proposed mechanism involves a regiospecific SN2 nucleophilic attack at the C2 position of the azetidine ring. nih.gov

Another frontier involves the oxidation of the azetidine nitrogen. The oxidation of azetidines using reagents like m-CPBA or hydrogen peroxide can lead to a rsc.orgcam.ac.uk Meisenheimer rearrangement, expanding the four-membered ring into an isoxazolidine. researchgate.net This pathway, which proceeds through a transient N-oxide intermediate, could be exploited to generate novel five-membered heterocyclic systems from the this compound core. researchgate.net

Furthermore, the reactivity of the oxazoline's C=N double bond remains a target for exploration. Studies have noted the unusual reactivity of this bond with organolithium reagents, pointing toward potential new C-C bond-forming reactions at the 2-position of the oxazoline ring. researchgate.net Future work could investigate the scope of this reactivity, potentially using the azetidine moiety to direct or modulate the addition of various nucleophiles.

Finally, novel methods for constructing the azetidine ring itself could be applied. The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition promoted by visible light and an iridium photocatalyst, represents a modern approach to synthesizing azetidines that could be adapted for precursors to this compound. rsc.org

Rational Design of Next-Generation Catalysts and Chiral Auxiliaries

The azetidinyl-oxazoline scaffold is intrinsically suited for applications in asymmetric catalysis. Chiral oxazolines are well-established as "privileged" ligands, capable of coordinating to a wide range of metals and inducing high levels of enantioselectivity in numerous reactions. nih.govrsc.orgnih.govnih.gov The future in this area lies in the rational design of more sophisticated catalysts and chiral auxiliaries based on the this compound framework.

A key strategy involves using the molecule as a chiral auxiliary . sigmaaldrich.com In this approach, the chiral scaffold is temporarily attached to a prochiral substrate to guide the stereochemical outcome of a reaction. sigmaaldrich.comyoutube.com After the transformation, the auxiliary is cleaved and can be recycled. The modular nature of this compound, synthesized from an amino alcohol and an azetidine component, makes it highly "tunable" for such applications. nih.gov

Future designs will likely move beyond simple C₂-symmetric ligands, which have historically dominated the field. There is growing evidence that non-symmetrical ligands, which possess electronically and sterically different coordinating units, can offer superior enantiocontrol in certain reactions. nih.gov The this compound structure is inherently non-symmetrical, providing two distinct nitrogen donors (the sp³ azetidine nitrogen and the sp² oxazoline nitrogen). This feature makes it an ideal platform for developing advanced multifunctional catalysts where one part of the ligand binds the metal center while the other interacts with the substrate through non-covalent interactions. youtube.com

Detailed mechanistic studies of existing oxazoline-based catalysts provide the fundamental knowledge required for such rational design. nih.gov For instance, understanding the precise role of each part of the ligand in the catalytic cycle allows for targeted modifications to improve activity and selectivity. nih.govuni-regensburg.de

Table 1: Potential Catalytic Applications for Azetidinyl-Oxazoline Ligands
Reaction TypeMetalPotential Advantage of Azetidinyl-Oxazoline Ligand
Asymmetric Allylic AlkylationPdModular tuning of steric and electronic properties. nih.gov
Michael AdditionCu(II)Bifunctional activation of nucleophile and electrophile. uni-regensburg.de
Kumada CouplingNiStabilization of key intermediates through bidentate chelation. nih.gov
Diels-Alder CycloadditionCu(II), Zn(II)Strong Lewis acidity and well-defined chiral pocket. youtube.com
HydrosilylationIr, RhControl of regioselectivity and enantioselectivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern organic chemistry, offering enhanced safety, scalability, and efficiency. nih.govyoutube.com The this compound scaffold and its derivatives are excellent candidates for this technological shift.

Rapid and efficient methods for synthesizing oxazolines under flow conditions have already been developed. rsc.orgcam.ac.uk One reported method achieves the stereospecific synthesis of oxazolines from β-hydroxy amides at room temperature using a flow reactor, demonstrating the feasibility of producing the oxazoline core of the target molecule with this technology. rsc.orgcam.ac.uk Another continuous flow process uses an iodine-mediated oxidative cyclization to generate 1,3,4-oxadiazoles, a protocol whose principles could be adapted for oxazoline synthesis. nih.gov The use of flow chemistry is particularly advantageous for handling potentially unstable intermediates or exothermic reactions, which are common in heterocyclic synthesis. maynoothuniversity.ie

Beyond synthesis of the core structure, automated platforms are crucial for exploring the chemical space around the scaffold. The solid-phase synthesis of a nearly 2000-membered library based on a spirocyclic azetidine has been reported, showcasing the power of automation in generating chemical diversity from an azetidine core. nih.govnih.gov This same high-throughput approach can be applied to this compound, enabling the rapid creation and screening of derivatives for applications in catalysis or drug discovery.

Table 2: Comparison of Batch vs. Flow Synthesis for Oxazoline Formation
ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysMinutes
Scalability Challenging, requires re-optimizationStraightforward, by extending run time
Heat Transfer Poor, potential for hotspotsExcellent, high surface-to-volume ratio
Safety Higher risk with hazardous reagentsImproved, small reaction volumes
Process Control LimitedPrecise control over temperature, pressure, and time

Expansion of Synthetic Applications in Chemical Diversity

A primary future direction for this compound is its use as a building block in diversity-oriented synthesis (DOS). The goal of DOS is to generate collections of structurally complex and diverse small molecules for screening in drug discovery and chemical biology. nih.gov

The strained azetidine ring is an excellent starting point for diversification. It can be elaborated into a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.govresearchgate.net By applying a series of transformations to the azetidine core, such as ring-closing metathesis or intramolecular cyclizations, novel and complex molecular architectures can be accessed. nih.gov These scaffolds, which possess favorable physicochemical properties, are particularly valuable for generating libraries aimed at central nervous system (CNS) targets. nih.govnih.gov

The oxazoline moiety also offers a handle for diversification. For example, poly(2-oxazoline) polymers have been used to create porous scaffolds for applications in biomedical engineering, such as 3D tissue culture. oatext.com This demonstrates a non-catalytic application where the oxazoline structure is used to build larger, functional materials. By combining the synthetic versatility of the azetidine ring with the polymerizable nature of the oxazoline, hybrid materials with unique properties could be designed.

Bridging Fundamental Chemical Insights with Broader Synthetic Challenges

Progress in the application of 2-(azetidinyl-1-yl)-4,5-dihydrooxazole will depend on bridging fundamental mechanistic understanding with the solutions to overarching synthetic challenges. A key challenge in modern chemistry is the development of highly efficient and selective catalytic reactions that are also sustainable and economical.

Understanding the mechanistic nuances of how azetidinyl-oxazoline ligands interact with metal centers is paramount. For example, detailed mechanistic investigations, including the use of radical probes and spectroscopic analysis, can reveal whether a reaction proceeds through a polar or a radical-chain pathway. nih.gov This knowledge is critical for overcoming limitations and rationally improving a catalyst's performance. Similarly, understanding the potential for side reactions, such as the epimerization observed during certain azetidine rearrangements, provides insight into the nature of reactive intermediates. researchgate.net

One of the most significant challenges in catalysis is the development of a single catalyst that performs well for a broad range of substrates. The modular synthesis of azetidinyl-oxazoline ligands provides a direct answer to this challenge. nih.gov By creating libraries of ligands with systematically varied steric and electronic properties, catalysts can be tailored and optimized for specific, challenging transformations. nih.gov This approach moves away from a "one-size-fits-all" mentality and toward the creation of bespoke catalytic systems.

Ultimately, the insights gained from studying the fundamental chemistry of scaffolds like this compound will enable synthetic chemists to address major goals in the field, from the creation of novel medicines to the development of greener and more efficient chemical processes. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(Azetidin-1-yl)-4,5-dihydrooxazole, and how do reaction conditions influence yields?

The synthesis of 4,5-dihydrooxazole derivatives typically involves cyclization reactions between β-amino alcohols and carbonyl-containing reagents. For example, enantiopure analogs can be synthesized from chiral precursors like (S)-(+)-2-phenylglycinol, where the oxazoline ring is formed via acid-catalyzed cyclization under reflux conditions in ethanol . Key factors affecting yields include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency but may require prolonged reflux (e.g., 18 hours) .
  • Temperature : Elevated temperatures accelerate ring closure but risk decomposition; optimal ranges are often 80–100°C .
  • Catalysts : Glacial acetic acid (5 drops) is commonly used to protonate intermediates and stabilize transition states .

Q. How is this compound characterized structurally and functionally?

Characterization relies on a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : 13C^{13}\text{C} NMR can resolve chiral centers (e.g., δ 57.40 ppm for the oxazoline ring in diastereomeric derivatives) .
  • X-ray crystallography : Used to confirm absolute configuration, as demonstrated for (R)-ferrocenyl derivatives, where π–π stacking and hydrogen bonding stabilize the crystal lattice .
  • Melting point analysis : Provides preliminary purity assessment (e.g., 141–143°C for triazole analogs) .

Q. What are the typical reactivity patterns of 4,5-dihydrooxazole derivatives in organic transformations?

The oxazoline ring participates in nucleophilic additions and ring-opening reactions:

  • Nucleophilic attack : The electron-deficient C=N bond reacts with Grignard reagents or organometallics to form substituted amines .
  • Coordination chemistry : The nitrogen lone pair binds to transition metals (e.g., palladium), enabling asymmetric catalysis .
  • Ring-opening hydrolysis : Acidic or basic conditions convert the oxazoline to β-amino alcohols, useful in chiral ligand synthesis .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the synthesis of this compound derivatives?

Enantioselective synthesis requires chiral auxiliaries or catalysts:

  • Chiral precursors : (S)-t-BuPyOx ligands derived from tert-butyl-substituted β-amino alcohols achieve >99% enantiomeric excess (ee) via scalable palladium-catalyzed routes .
  • Ligand design : Bulky substituents (e.g., diphenylphosphine groups) enhance steric control, as seen in (S)-iPr-PHOX ligands for asymmetric Heck reactions .
  • Solvent effects : Non-polar solvents (e.g., toluene) improve stereochemical outcomes by reducing racemization during cyclization .

Q. What catalytic applications are enabled by this compound derivatives?

These compounds are pivotal in asymmetric catalysis:

  • Cross-coupling reactions : Palladium complexes with phosphinooxazoline ligands (e.g., (S)-iPr-PHOX) achieve high turnover in Suzuki-Miyaura couplings .
  • Hydrogenation : Rhodium catalysts bearing dihydrooxazole ligands selectively reduce ketones to chiral alcohols (e.g., 90% ee in acetophenone reduction) .
  • Mechanistic insights : Coordination to metal centers stabilizes square-planar intermediates, as evidenced by 31P^{31}\text{P} NMR monitoring of catalytic cycles .

Q. How should researchers address contradictions in reaction yields or selectivity across studies?

Data discrepancies often arise from subtle experimental variations:

  • Temperature gradients : Minor deviations (e.g., ±5°C) during reflux significantly impact decomposition rates of thermally sensitive intermediates .
  • Impurity profiling : Byproducts from incomplete cyclization (e.g., hydrazide residues) can skew yields; HPLC-MS is recommended for purity validation .
  • Solvent drying : Trace water in "anhydrous" solvents may hydrolyze the oxazoline ring, reducing yields by 15–20% .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Biological studies focus on receptor-ligand interactions and enzymatic assays:

  • In vitro screening : Antimicrobial activity is assessed via MIC (minimum inhibitory concentration) assays against Gram-positive bacteria .
  • Enzyme inhibition : Dihydrofolate reductase (DHFR) inhibition studies use UV-Vis spectroscopy to track NADPH oxidation rates .
  • Cellular uptake : Fluorescently tagged derivatives (e.g., pyridyl-substituted analogs) enable confocal microscopy imaging in cancer cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.